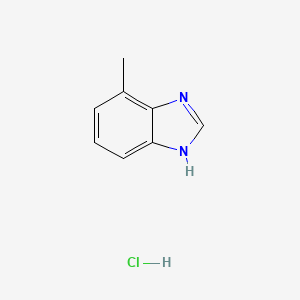

4-Methylbenzimidazole Hydrochloride

Description

Historical Development and Significance of Benzimidazole (B57391) Scaffolds

The journey of the benzimidazole scaffold began in 1872 when Hoebrecker first reported the synthesis of a 2,5-dimethylbenzimidazole. mljdental.combiosynth.com This initial discovery laid the groundwork for future explorations into this versatile heterocyclic system. A pivotal moment in the history of benzimidazoles occurred in the 1950s with the identification of 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole as an integral component of vitamin B12. ontosight.ai This discovery spurred significant interest in the benzimidazole core, leading to extensive research into its chemical and biological properties.

Benzimidazole consists of a fused benzene (B151609) and imidazole (B134444) ring, a structure that has proven to be a "privileged scaffold" in medicinal chemistry. biosynth.com This designation is due to its recurrence in a vast number of biologically active compounds. biosynth.com The versatility of the benzimidazole ring allows it to interact with a wide range of biological targets through various mechanisms, including hydrogen bonding and π–π stacking. nih.gov Consequently, benzimidazole derivatives have been successfully developed for a multitude of therapeutic applications, functioning as anthelmintics, antivirals, anticancer agents, proton pump inhibitors, and antihistamines. ontosight.ainih.govnih.gov The stability of the benzimidazole ring, which is resistant to cleavage by strong acids and alkalis, further enhances its utility in drug design. iosrphr.org

Contextualization of 4-Methylbenzimidazole Hydrochloride within the Benzimidazole Class

This compound is the salt form of the parent compound, 4-methylbenzimidazole. Benzimidazoles, including the 4-methyl variant, are basic compounds and can readily react with acids to form salts, such as hydrochlorides. iosrphr.orginstras.com The formation of a hydrochloride salt is a common strategy in pharmaceutical chemistry to enhance the physicochemical properties of a compound. mljdental.compharmaoffer.comwisdomlib.org Converting a basic drug into its hydrochloride salt can significantly improve its water solubility, stability, and bioavailability, which are crucial characteristics for drug development and formulation. ontosight.aipharmaoffer.comalmozniq.com

The parent compound, 4-methylbenzimidazole, can be synthesized through methods such as the condensation of 3-methyl-1,2-benzenediamine with formic acid. wisdomlib.org While this compound is commercially available as a research chemical and building block, specific details regarding its synthesis and characterization are not extensively documented in peer-reviewed literature. moldb.com Its primary role appears to be as a starting material or intermediate in the synthesis of more complex molecules, where the hydrochloride form may offer advantages in terms of handling, stability, and solubility in reaction media.

Table 1: Chemical Data for this compound

| Property | Value |

| CAS Number | 1456821-64-9 |

| Molecular Formula | C₈H₉ClN₂ |

| Molecular Weight | 168.62 g/mol |

| Synonyms | 4-Methyl-1H-benzimidazole hydrochloride |

This table presents basic chemical identification data for this compound. moldb.comnih.gov

Current Research Landscape and Knowledge Gaps for this compound

The current body of academic and patent literature indicates that research has predominantly focused on the derivatives of 4-methylbenzimidazole rather than the hydrochloride salt itself. Studies have explored the synthesis of novel derivatives of 4-methylbenzimidazole and evaluated their biological activities, demonstrating potential in areas such as antiglycation and antioxidant applications. nih.gov For instance, certain synthesized derivatives have shown excellent antioxidant activity, surpassing standard drugs in specific assays. Another area of investigation has been the development of 1-substituted-4-methylbenzimidazole derivatives as neuropeptide Y-1 (NPY-1) receptor antagonists, which could have implications for various physiological processes. nih.gov

This focus on derivatives highlights a significant knowledge gap concerning this compound. There is a notable lack of published research that specifically investigates the properties and potential applications of this particular salt. Key areas where information is sparse include:

Detailed Physicochemical Characterization: Comprehensive data on the solubility, stability, hygroscopicity, and solid-state properties of this compound are not readily available.

Comparative Analysis: There are no studies comparing the physicochemical or biological properties of the hydrochloride salt to the free base (4-methylbenzimidazole) or other salt forms.

Intrinsic Biological Activity: While its derivatives are biologically active, the intrinsic pharmacological profile of this compound has not been explored.

Specific Applications: Beyond its general classification as a heterocyclic building block, specific use-cases or advantages in synthetic chemistry have not been documented. moldb.com

Scope and Objectives of Academic Research on this compound

The identified knowledge gaps provide a clear direction for future academic research on this compound. The primary objective of such research would be to thoroughly characterize the compound and explore its potential utility beyond its current role as a chemical intermediate. The scope of these investigations could include:

Comprehensive Physicochemical Profiling: A fundamental objective would be to conduct a detailed analysis of the compound's properties, including its solubility in various solvents, pKa, melting point, and crystal structure. This would provide a foundational understanding of the molecule.

Comparative Efficacy Studies: Research should aim to compare the stability, solubility, and ease of handling of this compound against its free base form. This would scientifically validate the rationale for its use as a salt.

Exploration of Biological Activity: A crucial objective would be to screen this compound for a wide range of biological activities. Given the diverse pharmacological profiles of benzimidazoles, it is plausible that this simpler molecule may possess un-discovered therapeutic potential.

Synthetic Utility Assessment: Research could focus on systematically evaluating the advantages of using the hydrochloride salt over the free base in various chemical reactions, potentially leading to improved reaction yields, purity, or ease of purification.

Table 2: Research Findings on 4-Methylbenzimidazole Derivatives

| Research Area | Findings | Reference(s) |

| Antiglycation & Antioxidant Activity | Novel synthesized derivatives of 4-methylbenzimidazole showed excellent antiglycation and antioxidant activities, in some cases better than the standard drug rutin. | nih.gov |

| DPPH Radical Scavenging | Certain derivatives demonstrated superior activity (IC50 values ranging from 12-29 μM) compared to the standard n-propylgallate. | |

| Superoxide Anion Scavenging | Some derivatives exhibited better activity than the standard n-propylgallate. | |

| NPY-1 Receptor Antagonism | A series of 1-substituted-4-methylbenzimidazole derivatives were characterized as NPY-1 receptor antagonists, with systematic substitution leading to increased receptor affinity. | nih.gov |

This table summarizes key research findings on various derivatives of the core 4-methylbenzimidazole structure.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methyl-1H-benzimidazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2.ClH/c1-6-3-2-4-7-8(6)10-5-9-7;/h2-5H,1H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQFLDSYLAAGOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Structural Elucidation and Spectroscopic Characterization of 4 Methylbenzimidazole Hydrochloride

Vibrational Spectroscopy Analysis (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and probing the bonding arrangement within 4-methylbenzimidazole hydrochloride.

FT-IR Spectroscopy: The FT-IR spectrum of benzimidazole (B57391) derivatives reveals characteristic absorption bands. mdpi.com For instance, the N-H stretching vibration in the imidazole (B134444) ring typically appears in the region of 3500-3200 cm⁻¹. orientjchem.orgnih.gov The C=N stretching vibration is observed around 1623 cm⁻¹. rsc.org Aromatic C-H stretching vibrations are generally found above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is seen at approximately 2965 cm⁻¹. rsc.org The presence of the hydrochloride salt would influence the N-H stretching frequencies due to protonation.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. nih.gov It is a valuable tool for studying the chemical structure and crystallinity of benzimidazole compounds. nih.govnih.gov The spectra of benzimidazole derivatives exhibit distinct lines corresponding to molecular vibrations of the benzimidazole core and any substituents. nih.gov Analysis of Raman spectra, often supported by Density Functional Theory (DFT) calculations, allows for the precise assignment of vibrational modes and confirmation of complex formation. nih.gov

Table 1: Characteristic FT-IR Vibrational Frequencies for Benzimidazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3500-3200 |

| Aromatic C-H | Stretching | >3000 |

| Aliphatic C-H (Methyl) | Stretching | ~2965 |

| C=N | Stretching | ~1623 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon skeletons.

¹H NMR Spectral Analysis and Proton Assignments

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring typically resonate in the downfield region, generally between δ 7.0 and 8.5 ppm. The chemical shift of the N-H proton of the imidazole ring is variable and can be observed as a broad singlet. rsc.org The methyl group protons appear as a sharp singlet in the upfield region, typically around δ 2.4 ppm. rsc.org The integration of these signals provides the ratio of the number of protons of each type.

Table 2: Representative ¹H NMR Chemical Shifts for Substituted Benzimidazoles

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| N-H (imidazole) | ~12.8 | s (broad) |

| Aromatic-H | 7.2 - 8.2 | m |

| Methyl-H | ~2.4 | s |

| Note: Chemical shifts are approximate and can vary based on solvent and substitution. |

¹³C NMR Spectral Analysis and Carbon Assignments

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms of the aromatic and imidazole rings resonate in the downfield region, typically between δ 110 and 155 ppm. rsc.orgmdpi.com The carbon atom attached to the two nitrogen atoms (C2) is generally the most deshielded. The methyl carbon gives a signal in the upfield region, usually around δ 21 ppm. rsc.org The specific chemical shifts are sensitive to the electronic environment of each carbon atom. mdpi.com

Table 3: Representative ¹³C NMR Chemical Shifts for Substituted Benzimidazoles

| Carbon | Chemical Shift (δ, ppm) |

| C2 (imidazole) | ~152 |

| Aromatic/Imidazole Carbons | 110 - 145 |

| Methyl Carbon | ~21 |

| Note: Chemical shifts are approximate and can vary based on solvent and substitution. |

Advanced NMR Techniques for Structural Confirmation

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for unambiguous assignment of proton and carbon signals and to confirm the connectivity within the molecule. ipb.pt

COSY spectra reveal correlations between protons that are coupled to each other, helping to identify adjacent protons in the aromatic ring.

HSQC spectra correlate directly bonded proton and carbon atoms.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. chemguide.co.uk

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the mass of the protonated 4-methylbenzimidazole cation. The fragmentation of benzimidazole derivatives often involves characteristic losses. journalijdr.comscispace.com Common fragmentation pathways include the loss of small molecules like HCN, which is a characteristic fragmentation of the benzimidazole nucleus. journalijdr.com The presence of a methyl group can lead to the loss of a methyl radical (•CH₃). journalijdr.com The fragmentation pattern provides a fingerprint that helps to confirm the structure of the molecule. chemguide.co.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzimidazole and its derivatives typically exhibit strong absorption bands in the ultraviolet region, arising from π → π* transitions within the conjugated aromatic system. mdpi.com The spectrum of this compound is expected to show absorption maxima characteristic of the benzimidazole chromophore. The position and intensity of these bands can be influenced by the solvent and the presence of substituents on the benzimidazole ring. mdpi.com

X-ray Crystallography for Solid-State Structural Determination

Single Crystal X-ray Diffraction Studies

Specific data from single-crystal X-ray diffraction studies for this compound, including its crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions (a, b, c, α, β, γ), are not available in published literature.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

A quantitative analysis of the intramolecular geometry of this compound is contingent on the availability of its crystal structure data. Consequently, tables of specific bond lengths, bond angles, and dihedral angles cannot be provided.

Investigation of Intermolecular Interactions and Crystal Packing

A definitive analysis of the intermolecular interactions, such as specific hydrogen bonds involving the chloride ion and the benzimidazolium cation, as well as potential π-stacking or other non-covalent interactions that govern the three-dimensional crystal packing, cannot be conducted without the experimentally determined crystal structure. While general principles from related structures suggest the presence of such interactions, a specific description for the title compound remains speculative.

Theoretical and Computational Chemistry Investigations of 4 Methylbenzimidazole Hydrochloride

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the properties of molecular systems. DFT is a computational method that models the electron density of a system to determine its energy and other attributes, balancing accuracy with computational cost. It is widely used to study the structure and reactivity of heterocyclic compounds like benzimidazole (B57391) derivatives. researchgate.netnih.gov

The first step in most quantum chemical studies is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For benzimidazole derivatives, methods like the hybrid B3LYP functional combined with a basis set such as 6-311G(d,p) are commonly used to calculate the optimized structure. nih.govresearchgate.net This process yields crucial information on bond lengths, bond angles, and torsion angles.

Table 1: Representative Calculated vs. Experimental Structural Parameters for a Benzimidazole Derivative Note: Data for benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a complex Schiff base containing a different core, presented to illustrate the correlation between DFT calculations and experimental data.

| Parameter | Bond | Calculated (Å/°) | Experimental (Å/°) |

| Bond Length | C11-S1 | 1.654 | 1.670 |

| Bond Length | C=N | 1.289 | 1.282 |

| Bond Angle | C11-N2-N3 | 115.1 | 115.8 |

| Bond Angle | C1-C2-N1 | 120.3 | 120.9 |

| Source: Adapted from DFT studies on related complex compounds. nih.gov |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.govaimspress.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive and easily polarizable molecule. nih.govnih.gov

For benzimidazole derivatives, the HOMO-LUMO gap is a key parameter in evaluating their electronic properties. For example, the calculated HOMO-LUMO energy gap for 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole was found to be 4.9266 eV. nih.gov In a study of various benzimidazole–thiadiazole hybrids, the energy gaps were analyzed to predict the chemical reactivity of the series, with lower gaps indicating higher reactivity. nih.gov These calculations help in understanding the charge transfer interactions that can occur within the molecule. aimspress.com

Table 2: Frontier Molecular Orbital Energies and Energy Gaps for Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method |

| 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole | N/A | N/A | 4.9266 | B3LYP/6–311 G(d,p) |

| Temozolomide (Neutral, Gas Phase) | -7.02 | -2.12 | 4.90 | B3LYP/6-311G(d) |

| 4-methyl-5-thiazoleethanol | N/A | N/A | 5.674 | B3LYP/6-311++G(d,p) |

| Pt(en)Cl₄ | N/A | N/A | 2.055 | DFT |

| Source: Compiled from various theoretical studies. nih.govnih.govaimspress.comresearchgate.net |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack (e.g., lone pairs on nitrogen or oxygen atoms). Blue areas denote positive potential, indicating sites prone to nucleophilic attack, such as hydrogen atoms bonded to electronegative atoms. nih.govresearchgate.net

For benzimidazole derivatives, MEP analysis reveals that the nitrogen atoms of the imidazole (B134444) ring are typically regions of negative potential, making them hydrogen-bond acceptors. nih.gov Conversely, the N-H proton exhibits a positive potential, identifying it as a hydrogen-bond donor site. nih.gov This analysis is crucial for understanding non-covalent interactions, which are vital in both crystal packing and biological recognition processes. nih.govnih.gov

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. These include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo a chemical reaction. nih.gov

These descriptors are widely used in studies of corrosion inhibitors and other reactive molecules to correlate electronic structure with observed activity. researchgate.netresearchgate.net For instance, studies on benzimidazole derivatives have shown that their effectiveness as corrosion inhibitors depends on these electronic properties, which dictate the strength of their interaction with a metal surface. researchgate.net

Table 3: Calculated Quantum Chemical Descriptors for Representative Molecules

| Descriptor | Formula | Pt(en)Cl₄ | Pt(dach)Cl₄ | Pt(bipy)Cl₄ |

| Hardness (η) (eV) | (E_LUMO - E_HOMO) / 2 | 1.0275 | 1.0588 | 0.8435 |

| Softness (S) (eV⁻¹) | 1 / η | 0.9732 | 1.0849 | 1.1855 |

| Electronegativity (χ) (eV) | -(E_HOMO + E_LUMO) / 2 | 4.4191 | 4.3932 | 4.5497 |

| Source: Adapted from a theoretical study on platinum complexes to illustrate the descriptors. nih.gov |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, offering insights into their conformational flexibility and dynamic interactions. nih.gov

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules. For benzimidazole derivatives, these simulations can reveal how the molecule behaves in different environments, such as in solution or when interacting with a biological target. Key analyses performed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's structure over time from a reference structure, indicating its structural stability. A low and stable RMSD suggests the system has reached equilibrium. nih.gov

Radius of Gyration (Rg): Describes the compactness of the molecule. Fluctuations in Rg can indicate conformational changes or unfolding/folding events. nih.gov

While specific MD studies on isolated 4-Methylbenzimidazole Hydrochloride are not prominent, the technique is frequently applied to study the binding stability of benzimidazole-based inhibitors in the active sites of proteins, such as in the development of new therapeutics. nih.govnih.gov These studies use MD to confirm that the inhibitor remains in a stable conformation within the binding pocket, validating the interactions predicted by molecular docking. nih.gov

Simulation of Molecular Interactions in Diverse Environments

To comprehend the behavior of this compound in various settings, such as in solution or interacting with biological targets, computational chemists employ powerful simulation techniques. Molecular Dynamics (MD) simulations, in particular, offer an atomistic-level view of molecular motion over time, providing insights into the stability and dynamics of molecular complexes. nih.gov

MD simulations are used to evaluate the stability of a ligand-protein complex. nih.gov The process typically starts with a molecular docking study to predict the most likely binding pose of the compound within a protein's active site. tandfonline.comresearchgate.net This static docked pose is then subjected to MD simulations to observe its behavior in a more realistic, dynamic environment. acs.org Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the radius of gyration (Rg). nih.govresearchgate.net

For instance, in studies of other substituted benzimidazoles, MD simulations have been crucial. A stable ligand-protein complex is often indicated by an RMSD value that remains low (e.g., below 0.3 nm) and converges over the simulation time, suggesting minimal conformational changes. nih.gov The radius of gyration helps in understanding the compactness of the complex. researchgate.net Furthermore, these simulations can elucidate the specific interactions, such as hydrogen bonds, that are critical for maintaining the stability of the complex. researchgate.netnih.gov For example, a study on alkylated benzimidazole derivatives targeting the HIV-RT protein used MD simulations to confirm the stability of the ligand-protein complex within the binding pocket. nih.gov

While direct MD simulation data for this compound is not available, a hypothetical study could involve simulating its interaction with a target protein. The results would be analyzed to understand its binding stability and interaction patterns, as illustrated by data from related benzimidazole compounds.

Table 1: Illustrative Molecular Dynamics Simulation Parameters for Benzimidazole Derivatives (Note: This table is based on typical findings for the benzimidazole class of compounds and is for illustrative purposes.)

| Parameter | Typical Value/Observation | Significance |

| RMSD of Complex | < 0.3 nm, Converged | Indicates a stable binding pose of the ligand in the protein active site. nih.gov |

| Radius of Gyration (Rg) | Stable, low fluctuation | Suggests the protein-ligand complex remains compact. researchgate.net |

| Hydrogen Bonds | Maintained throughout simulation | Highlights key interactions responsible for binding affinity and stability. researchgate.net |

| Binding Free Energy | e.g., -7.36 kcal/mol | Quantifies the strength of the interaction between the ligand and the protein. researchgate.net |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical and biological properties of molecules based on their chemical structure. nih.gov These models establish a mathematical relationship between a set of calculated molecular features, known as descriptors, and an experimentally measured property. nih.gov The fundamental principle is that the structure of a molecule dictates its properties and activities.

For benzimidazole derivatives, QSPR models have been developed to predict a range of activities, including antimicrobial and anticancer properties. nih.govresearchgate.net The process of building a QSPR model involves several key steps:

Data Collection : A dataset of molecules with known properties is compiled.

Descriptor Calculation : Various molecular descriptors are calculated for each molecule. These can include electronic (e.g., HOMO, LUMO energies), topological, geometric, and physicochemical (e.g., LogP) properties. nih.gov

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create a model that correlates the descriptors with the property of interest. nih.gov

Validation : The model's predictive power is rigorously tested using internal and external validation techniques. nih.gov

In studies on benzimidazole derivatives, descriptors related to electronic properties, molecular size, and lipophilicity have been found to be significant in predicting biological activity. For example, a QSPR study on the antitubercular activity of benzimidazole derivatives might identify specific electronic and steric features that are crucial for their inhibitory action. nih.gov While a specific QSPR model for this compound is not found in the literature, one could be developed to predict its properties, such as solubility, permeability, or binding affinity to a specific target.

Table 2: Common Molecular Descriptors in QSPR Studies of Benzimidazoles (Note: This table lists descriptors commonly used for the benzimidazole class of compounds.)

| Descriptor Type | Example Descriptors | Property Predicted |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Reactivity, Biological Activity nih.gov |

| Topological | Molecular Connectivity Indices, Wiener Index | Boiling Point, Viscosity |

| Physicochemical | LogP, Molar Refractivity | Solubility, Permeability, Drug-likeness |

| Geometric | Molecular Surface Area, Molecular Volume | Binding Affinity, Steric Effects |

Integration of Machine Learning and AI in Computational Predictions

The fields of Machine Learning (ML) and Artificial Intelligence (AI) are revolutionizing computational chemistry by enabling the development of highly accurate predictive models from large datasets. nih.govarxiv.org These advanced algorithms can uncover complex, non-linear relationships between molecular structures and their properties that are often missed by traditional QSPR methods. arxiv.org

For compounds like this compound, ML models can be trained to predict a wide array of properties, including biological activity, toxicity, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. nih.govnih.gov Various ML algorithms are employed, such as:

Random Forest (RF)

Support Vector Machines (SVM)

Artificial Neural Networks (ANN), including Deep Learning (DL) models researchgate.net

The workflow for applying ML is similar to QSPR but often involves more sophisticated methods for feature selection and model training. nih.gov For instance, ML models have been successfully used to predict the anti-corrosion properties of benzimidazole derivatives. arxiv.org In such studies, a large set of molecular descriptors are calculated, and ML algorithms are used to build predictive models. These models can then be used to screen new, hypothetical compounds for desired properties before they are synthesized, saving significant time and resources.

Table 3: Machine Learning Models in Chemical Property Prediction

| Machine Learning Model | Description | Application Example for Benzimidazoles |

| Random Forest (RF) | An ensemble learning method that constructs multiple decision trees and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees. | Predicting the inhibition efficiency of benzimidazole-based corrosion inhibitors. |

| Support Vector Machine (SVM) | A supervised learning model that uses a hyperplane to separate data into different classes. | Classifying the activity of benzimidazole derivatives against specific biological targets. |

| Artificial Neural Network (ANN) | A model inspired by the structure of the human brain, capable of learning complex patterns and non-linear relationships. researchgate.net | Predicting the antifungal activity of novel benzimidazole analogues. |

| Graph Neural Network (GNN) | A type of neural network that operates directly on graph-structured data, such as molecular graphs. researchgate.net | Predicting various molecular properties directly from the chemical structure of benzimidazole derivatives. |

Systematic Derivatization and Structure Reactivity Relationships of 4 Methylbenzimidazole Hydrochloride

Synthetic Strategies for Novel 4-Methylbenzimidazole Derivatives

The synthesis of novel 4-methylbenzimidazole derivatives is achieved through targeted chemical modifications at three primary locations: the N1 position of the imidazole (B134444) ring, the benzene (B151609) ring, and the C2 position of the imidazole ring.

Chemical Modifications at the N1 Position

The nitrogen atom at the N1 position of the benzimidazole (B57391) ring is a common site for derivatization, often through N-alkylation reactions. These reactions typically involve the treatment of the parent benzimidazole with a variety of functionalized halides in a basic medium. tsijournals.comtsijournals.com The absence of the characteristic NH proton peak between 11 and 12 ppm in ¹H NMR spectra, and the appearance of new signals corresponding to the methylene (B1212753) protons adjacent to the nitrogen, confirms successful N-substitution. tsijournals.comtsijournals.com

A simple and efficient method for synthesizing N1-substituted benzimidazole derivatives involves the rearrangement of N1-alkyl-1,5-benzodiazepine-2-thiones in the presence of hydroxylamine (B1172632) hydrochloride. researchgate.net This approach has proven effective for a range of alkyl substituents, from short-chain to long-chain, affording the desired products in good to excellent yields. researchgate.net

Another strategy involves the reaction of N-alkyl-2-chlorobenzimidazoles with thiourea. niscpr.res.in This can be achieved through various green chemistry approaches, including physical grinding, using environmentally benign solvents like ethanol (B145695) or PEG-600, or employing microwave irradiation, to produce N-alkyl-2-mercaptobenzimidazoles. niscpr.res.in

Substituent Effects on the Benzene Ring (e.g., C4, C5, C6, C7 Positions)

The introduction of substituents onto the benzene portion of the benzimidazole molecule significantly impacts its reactivity. lumenlearning.commsu.edu Substituents are broadly classified as either activating or deactivating groups. lumenlearning.comlibretexts.org Activating groups increase the electron density of the benzene ring, making it more susceptible to electrophilic attack and thus more reactive than unsubstituted benzene. lumenlearning.comlibretexts.org Conversely, deactivating groups withdraw electron density, rendering the ring less reactive. lumenlearning.comlibretexts.org

The nature of the substituent also dictates the position of subsequent electrophilic substitution, a phenomenon known as directing effects. lumenlearning.com Activating groups generally direct incoming electrophiles to the ortho and para positions, while most deactivating groups direct them to the meta position. msu.edu An exception to this is halogens, which are deactivating yet direct ortho and para substitution. libretexts.org

The reactivity of the benzene ring is influenced by a combination of inductive and resonance effects. libretexts.org Inductive effects involve the withdrawal or donation of electrons through the sigma bond connecting the substituent to the ring, primarily governed by electronegativity. libretexts.org Resonance effects involve the delocalization of pi electrons between the substituent and the aromatic ring. libretexts.org

For instance, the synthesis of 5-substituted-1-(phenylsulfonyl)-2-methylbenzimidazole derivatives has been achieved, and their chemical structures have been confirmed using various spectroscopic methods. nih.gov Similarly, the synthesis of 2-aryl and heteroaryl benzimidazoles can be accomplished by refluxing an aryl or heteroaryl benzaldehyde (B42025) derivative with an o-phenylenediamine (B120857) derivative in the presence of sodium metabisulfite (B1197395) in DMF. acs.org

It's important to note that strongly deactivated benzene rings, such as those with a nitro group, will not undergo Friedel-Crafts alkylation or acylation reactions. youtube.com

Derivatization Approaches at the C2 Position

The C2 position of the benzimidazole ring is another key site for introducing chemical diversity. One common method for creating 2-substituted benzimidazoles is the condensation reaction between an o-phenylenediamine and a substituted aromatic aldehyde. ichem.md This reaction can be efficiently carried out using a ZnFe2O4 nano-catalyst under ultrasonic irradiation, offering advantages such as shorter reaction times and higher yields. ichem.md

Palladium-catalyzed decarbonylative C-H functionalization offers a modern approach to introduce difluoromethyl groups at the C2 position of azoles, including benzimidazoles. acs.org This method utilizes difluoromethyl anhydrides and has been shown to be effective for various benzimidazole derivatives. acs.orgacs.org The reaction conditions, such as the choice of anhydride (B1165640) and the presence of specific ligands like XantPhos, are crucial for optimizing the yield of the desired C2-difluoromethylated product. acs.orgacs.org

Furthermore, 2-substituted benzimidazole derivatives can be synthesized through the reaction of 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides. researchgate.net

Influence of Substituents on Molecular Electronic Structure and Reactivity

The electronic properties and reactivity of 4-methylbenzimidazole derivatives are profoundly influenced by the nature and position of substituents. Both electron-donating and electron-withdrawing groups alter the electron density distribution within the molecule, thereby affecting its stability and chemical behavior. rsc.orgsci-hub.se

Quantum chemical descriptors, such as proton affinities, ionization potential, electrophilicity, and hardness, are used to quantify these substituent effects. rsc.orgsci-hub.se For example, electron-withdrawing substituents tend to decrease the basicity of the N3 atom and the dipole moment, while increasing the ionization potential, electrophilicity, and hardness of the molecule. rsc.orgsci-hub.se

The reactivity of substituted benzimidazoles towards nucleophiles is also affected. For instance, chlorine-substituted benzoquinone derivatives, which are considered "activated," are more reactive towards a thiol nucleophile than methyl- and t-butyl-substituted (deactivated) derivatives. nih.gov

Correlations Between Structural Modifications and Chemical Interaction Properties

A clear correlation exists between the structural modifications of benzimidazole derivatives and their chemical interaction properties. Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating these relationships. researchgate.net

Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), and the dipole moment (μ) provide insights into the molecule's potential for chemical interactions. researchgate.net For example, in a study of 2-thiobenzylbenzimidazole (TBBI), 2-thiomethylbenzimidazole (TMBI), and 2-mercaptobenzimidazole (B194830) (MBI), the calculated quantum chemical properties supported the experimental findings regarding their inhibition efficiency against copper corrosion, with the order being TBBI > TMBI > MBI. researchgate.net

Structure-activity relationship (SAR) analyses reveal that the presence of electron-withdrawing, polar, and more lipophilic substituents on benzimidazole derivatives can positively influence their activity against certain biological targets. nih.gov

Computational Approaches to Structure-Reactivity Studies

Computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in understanding the structure-reactivity relationships of 4-methylbenzimidazole derivatives. mdpi.comresearchgate.net DFT calculations allow for the optimization of molecular geometries and the calculation of various electronic properties. mdpi.comresearchgate.net

These computational studies can predict molecular structures that are in good agreement with experimental data from X-ray diffraction. mdpi.com Furthermore, DFT can be used to calculate properties such as charge distributions using Natural Bond Orbital (NBO) analysis and to visualize regions of electrophilic and nucleophilic reactivity through Molecular Electrostatic Potential (MEP) maps. mdpi.com Frontier molecular orbital (HOMO-LUMO) analysis provides insights into the chemical reactivity and stability of the compounds. nih.govresearchgate.net

For example, DFT studies on nitroimidazole derivatives have shown that the methyl group linked to the C2 position and the inductive effect of a nitro group can cause significant changes in physicochemical features and chemical reactivity. rsc.orgsci-hub.se These computational tools not only help in interpreting experimental results but also aid in the rational design of novel benzimidazole derivatives with specific desired properties. rsc.orgsci-hub.se

Coordination Chemistry of 4 Methylbenzimidazole Hydrochloride As a Ligand

Ligand Design and Coordination Modes of Benzimidazole (B57391) Scaffolds

The design of ligands based on the benzimidazole framework is a key aspect of creating metal complexes with specific geometries and properties. The fundamental structure of benzimidazole offers several potential coordination sites, leading to diverse architectural possibilities in the resulting metal-organic frameworks.

The simplest coordination mode of benzimidazole derivatives is monodentate, where the ligand binds to a metal center through a single donor atom. In the case of 4-methylbenzimidazole, this typically occurs through the pyridinic nitrogen (N3) atom, which possesses a lone pair of electrons readily available for donation to a metal ion. This mode of coordination is common in the formation of various metal complexes. researchgate.netnih.gov For instance, in the formation of a complex with a metal halide, the 4-methylbenzimidazole can act as a neutral monodentate ligand, coordinating to the metal center.

The protonated nature of 4-Methylbenzimidazole Hydrochloride suggests that the N3 nitrogen is initially protonated. For coordination to occur at this site, deprotonation is generally required. The reaction conditions, such as pH and the nature of the metal precursor, play a crucial role in facilitating this deprotonation, allowing the N3 to act as a neutral donor site. Alternatively, the ligand might coordinate in its cationic form, although this is less common. In some reported structures of benzimidazole derivative complexes, the ligand coordinates as a monodentate species through the pyridine-type nitrogen atom. mdpi.comresearchgate.net

Benzimidazole scaffolds can be incorporated into more complex ligand designs to achieve bidentate or chelating coordination. This is typically achieved by introducing another donor group at a position that allows for the formation of a stable five- or six-membered chelate ring with the metal ion. nih.gov While 4-methylbenzimidazole itself does not inherently act as a bidentate ligand, it can be a precursor for designing such ligands. For example, a functional group with a donor atom could be attached at the N1 position or at a nearby position on the benzene (B151609) ring to create a bidentate ligand.

These bidentate ligands can then form stable complexes, often referred to as chelates, which benefit from the thermodynamic stability of the chelate effect. The resulting complexes can exhibit a variety of geometries, such as square planar or octahedral, depending on the coordination number of the metal ion and the bite angle of the ligand. nih.gov

Synthesis of Metal Complexes Involving 4-Methylbenzimidazole and Its Derivatives

The synthesis of metal complexes with 4-methylbenzimidazole and its derivatives has been explored with a range of transition metals, leading to compounds with diverse structures and potential applications.

Benzimidazole derivatives have been successfully used to synthesize complexes with a variety of transition metal ions. For instance, complexes of Cu(II), Co(II), and Zn(II) have been synthesized with ligands derived from 1-methyl-2-aminobenzimidazole. biointerfaceresearch.com Similarly, Schiff base ligands derived from 4-methylbenzaldehyde (B123495) have been used to form complexes with Co(II), Cu(II), Zn(II), and Ni(II). nih.gov The synthesis of cadmium(II) complexes with benzimidazole derivatives has also been reported. nih.gov These examples demonstrate the broad utility of the benzimidazole framework in coordination chemistry. While specific studies on this compound are limited, the general reactivity of 4-methylbenzimidazole suggests that it can form stable complexes with these and other transition metals. The synthesis of complexes with Ag(I), Mn(II), Ni(II), Cd(II), Pb(II), Ir(III), and Vanadium would likely proceed under appropriate reaction conditions.

The preparation of metal complexes with benzimidazole-based ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. rsc.org Common methods include direct reaction at room temperature or under reflux. nih.gov For this compound, the reaction would likely involve dissolving the ligand and a metal salt, such as a chloride or acetate (B1210297) salt, in a solvent like ethanol (B145695) or methanol (B129727). nih.govrsc.org The reaction may require the addition of a base to deprotonate the benzimidazole ring and facilitate coordination.

Structural Characterization of Coordination Complexes

For example, in dinuclear zinc(II) complexes with pyridinyl-benzimidazole ligands, the zinc cations are connected by two bridging organic ligands, with each zinc atom being four-coordinate and exhibiting a tetrahedral geometry. In these structures, the coordination sphere is completed by chloride ions. A similar arrangement could be envisioned for complexes of 4-methylbenzimidazole.

In other reported structures of transition metal complexes with benzimidazole-derived ligands, both monomeric and dimeric species have been observed. mdpi.com For instance, copper complexes can be monomeric with a pentacoordinated [N₄O] environment, while cobalt, nickel, and cadmium can form dimeric species with hexa-coordinated environments. mdpi.com

The table below presents representative structural data for metal complexes with ligands related to 4-methylbenzimidazole, illustrating typical coordination numbers and geometries.

| Metal Ion | Ligand | Coordination Number | Geometry | Selected Bond Lengths (Å) | Reference |

| Zn(II) | 2-(1H-benzimidazol-2-yl)-phenol | 4 | Tetrahedral | Zn-N: ~2.09, Zn-O: ~2.00 | rsc.org |

| Cu(II) | 2-(1H-benzimidazol-2-yl)-phenol | 4 | Square Planar | Cu-N: ~2.01, Cu-O: ~1.94 | rsc.org |

| Ni(II) | 2-(1H-benzimidazol-2-yl)-phenol | 4 | Square Planar | Ni-N: ~1.93, Ni-O: ~1.88 | rsc.org |

| Ag(I) | 2-(1H-benzimidazol-2-yl)-phenol | 2 | Linear | Ag-N: ~2.20 | rsc.org |

| Cd(II) | Benzimidazole derivative | 6 | Octahedral | - | mdpi.com |

X-ray Crystallographic Analysis of Metal-Ligand Complexes

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of metal-ligand complexes in the solid state. Analysis of complexes containing benzimidazole and its derivatives reveals detailed information about coordination modes, bond lengths, bond angles, and intermolecular interactions.

In typical complexes, the 4-methylbenzimidazole ligand coordinates to the metal ion as a monodentate ligand through its pyridine-type nitrogen atom (N3). The resulting coordination geometry around the metal center is dictated by the metal's preferred coordination number and the steric bulk of the ligands. For instance, with transition metals like cobalt(II) or copper(II), octahedral or distorted tetrahedral/square-planar geometries are common.

While a specific structure for a this compound complex is not detailed in the available literature, the structural parameters can be understood by examining closely related complexes, such as those of the parent benzimidazole. For example, in a dinuclear cobalt(II) complex, [Co₂(1H-benzimidazole)₄(1,4-bdoa)₂], the benzimidazole ligands coordinate to the cobalt centers, demonstrating the typical N-donor behavior of this ligand class researchgate.net. The solid-state architecture of these complexes is often stabilized by a network of hydrogen bonds, frequently involving the N1-H group of the imidazole (B134444) ring, and π-π stacking interactions between the aromatic rings of the ligands biointerfaceresearch.com.

Table 1: Representative Crystallographic Data for a Benzimidazole-Containing Complex Data below is for a related benzimidazole complex to illustrate typical structural parameters.

| Parameter | Value | Reference Compound |

|---|---|---|

| Metal-Nitrogen Bond Length (M-N) | ~2.0 - 2.2 Å | Generic M(II)-Benzimidazole |

| C=N Bond Length | ~1.30 - 1.32 Å | youtube.com |

| N-C-N Angle (in imidazole ring) | ~110 - 115° | biointerfaceresearch.com |

| Dihedral angle (Benzene/Imidazole) | Variable | researchgate.net |

| Hydrogen Bond (N-H···X) | Present | researchgate.net |

Spectroscopic Signatures of Complex Formation (NMR, IR, MS)

Spectroscopic methods are crucial for characterizing metal complexes, confirming ligand coordination, and elucidating structural features in solution and solid states.

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for confirming the coordination of 4-methylbenzimidazole to a metal center. The key vibrational bands of the ligand experience noticeable shifts upon complexation. The stretching vibration of the C=N bond within the imidazole ring, typically observed around 1630 cm⁻¹, often shifts to a lower or higher frequency, indicating the involvement of the pyridine-type nitrogen in coordination nih.govuni-muenster.de. Another important diagnostic peak is the N-H stretching vibration, usually found above 3100 cm⁻¹ acs.org. A shift or broadening of this band can suggest changes in hydrogen bonding patterns upon complex formation uni-muenster.de. The formation of new, weaker bands at lower frequencies (typically < 500 cm⁻¹) can be attributed to the M-N stretching vibrations, providing direct evidence of the metal-ligand bond nih.gov.

Table 2: Typical IR Spectral Changes upon Coordination of Benzimidazole Ligands

| Vibrational Mode | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Implication |

|---|---|---|---|

| ν(N-H) | ~3100-3250 | Shifted / Broadened | Change in H-bonding environment |

| ν(C=N) | ~1630 | Shifted by 6-35 cm⁻¹ | Coordination via pyridine-type N nih.gov |

| Ring Vibrations | ~1400-1500 | Shifted | Perturbation of the aromatic system |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure of diamagnetic metal complexes in solution. Upon coordination of 4-methylbenzimidazole, the chemical shifts of the ligand's protons and carbons change. The proton on the C2 carbon and the protons on the benzimidazole ring are particularly sensitive to coordination. Their signals often shift downfield due to the electron-withdrawing effect of the metal center. The N-H proton signal can also provide information about deprotonation or changes in the hydrogen-bonding environment nih.gov. For paramagnetic complexes, such as many Co(II) or Cu(II) species, the NMR signals become significantly broadened and shifted, often rendering the spectrum less informative for detailed structural assignments but confirming the presence of a paramagnetic center acs.org.

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for the characterization of coordination complexes in solution. It allows for the determination of the molecular weight of the complex, providing confirmation of its composition and stoichiometry mdpi.com. The mass spectrum of a complex typically shows a molecular ion peak, such as [M+H]⁺ or [M+Na]⁺, corresponding to the intact complex or a fragment resulting from the loss of a labile ligand youtube.com. The isotopic distribution pattern of the molecular ion peak is also a key diagnostic feature, especially for metals with multiple stable isotopes (e.g., Cu, Ni, Zn), which must match the theoretical pattern for the proposed formula mdpi.com.

Theoretical Studies of Metal-Ligand Bonding and Electronic Structure within Complexes

Density Functional Theory (DFT) has become a standard computational tool for investigating the electronic structure and bonding in metal complexes containing benzimidazole ligands nih.gov. These theoretical studies provide insights that are complementary to experimental data and help in understanding the nature of the metal-ligand interaction.

DFT calculations are used to optimize the geometry of the complexes, and the calculated structural parameters (bond lengths and angles) can be compared with data from X-ray crystallography to validate the computational model. The calculations can also predict vibrational frequencies, which aids in the assignment of experimental IR spectra nih.gov.

A key aspect of theoretical studies is the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an indicator of the complex's kinetic stability and reactivity. Analysis of the composition of these orbitals reveals the nature of the metal-ligand bonding. For instance, in a typical 4-methylbenzimidazole complex, the HOMO might have significant character from the metal d-orbitals, while the LUMO might be centered on the ligand's π* system, indicating the potential for metal-to-ligand charge transfer (MLCT) transitions. Natural Bond Orbital (NBO) analysis is another powerful tool used to quantify the charge distribution and the strength of the donor-acceptor interactions between the ligand's lone pair and the metal's vacant orbitals.

Table 3: Representative DFT Calculation Outputs for a Benzimidazole Complex

| Calculated Property | Typical Finding | Significance |

|---|---|---|

| Optimized Geometry | Good agreement with XRD data | Validates the computational method |

| HOMO-LUMO Gap | 2-4 eV | Relates to electronic transitions and reactivity |

| NBO Charge on Metal | +0.5 to +1.5 | Indicates charge transfer from ligand to metal |

| NBO M-N Bond Order | ~0.2 - 0.5 | Quantifies the covalent character of the bond |

Ligand Reactivity and Transformations within Coordination Spheres

The coordination of 4-methylbenzimidazole to a metal center can modify the reactivity of the ligand itself. The metal can act as a protecting group, an activating agent, or a template to direct reactions to specific positions on the ligand.

A significant area of study is the metal-catalyzed C-H activation of N-heterocycles. In processes catalyzed by metals like palladium or rhodium, the benzimidazole ligand can undergo functionalization at its C2 position. The proposed mechanism often involves the initial coordination of the ligand to the metal center, followed by a concerted metalation-deprotonation step where the C2-H bond is broken and a metal-carbon bond is formed. This organometallic intermediate can then react with other substrates, leading to the formation of a new C-C or C-X bond at the C2 position. For example, the palladium-catalyzed decarbonylative C-H difluoromethylation of 1-methylbenzimidazole (B167850) proceeds through a (XantPhos)Pd(CF₂H)(carboxylate) intermediate, which has been isolated and characterized by X-ray crystallography. This transformation highlights how the coordination environment enables reactions that are difficult to achieve with the free ligand.

Other transformations can include acylation or cyclocondensation reactions. The electron density of the benzimidazole ring is altered upon coordination, which can change its susceptibility to electrophilic or nucleophilic attack. For instance, uncatalyzed background acylation at the C2-position has been observed during attempted C-H functionalization reactions, indicating the enhanced reactivity of this site.

Catalytic Applications and Mechanistic Insights of 4 Methylbenzimidazole Based Systems

Role as Organocatalysts in Organic Synthesis

While specific studies focusing solely on 4-methylbenzimidazole hydrochloride as an organocatalyst are not extensively documented, the benzimidazole (B57391) framework is a key component in the design of various organocatalysts. The protonated form, as implied by the hydrochloride salt, suggests its potential use as a Brønsted acid catalyst. Furthermore, benzimidazolium salts are precursors to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts for a wide array of chemical transformations.

Bifunctional organocatalysts, which contain both a hydrogen-bond donor and a hydrogen-bond acceptor, have been successfully employed in asymmetric synthesis. beilstein-journals.org For instance, quinidine-derived bifunctional catalysts have been used for the enantioselective synthesis of axially chiral benzamides through aromatic electrophilic bromination. beilstein-journals.org The benzamide (B126) substrates in these reactions possess both an amide and a phenolic moiety that can interact with the catalyst, leading to the construction of chiral axes with moderate to good enantioselectivities. beilstein-journals.org

The general principle involves the activation of both the nucleophile and the electrophile by different functional groups on the catalyst, facilitating stereoselective bond formation. The protonated nitrogen of a benzimidazole derivative could act as a hydrogen-bond donor, activating an electrophile, while another basic site on the catalyst activates the nucleophile.

Applications in Metal-Catalyzed Organic Transformations

4-Methylbenzimidazole can act as a ligand, coordinating with various transition metals to form catalytically active complexes. The nitrogen atoms in the imidazole (B134444) ring readily coordinate to metal centers, and the electronic properties of the benzimidazole ligand can be tuned by substituents on the benzene (B151609) ring, such as the methyl group at the 4-position. This modification can influence the stability and reactivity of the resulting metal complex.

Benzimidazole-derived ligands have been instrumental in the development of catalysts for oxidation reactions. For example, vanadium complexes incorporating benzimidazole-derived ONN donor ligands have been shown to catalyze the oxidation of methyl phenyl sulfide (B99878) to methyl phenyl sulfoxide (B87167) and methyl phenyl sulfone. researchgate.net These complexes are also active in the oxidation of styrene (B11656) to products such as styrene oxide and benzaldehyde (B42025). researchgate.net

Ruthenium complexes featuring imidazole and its derivatives as axial ligands are effective water oxidation catalysts (WOCs). nih.gov The electronic properties of the imidazole ligand can significantly impact the catalytic turnover frequency. For instance, a ruthenium complex with an axial 5-bromo-N-methyl-imidazole and a DMSO ligand exhibited a high initial turnover frequency of approximately 180 s⁻¹. nih.gov This highlights how tuning the electronic nature of the benzimidazole-type ligand can modulate the catalytic activity of the metal center. While not specifically 4-methylbenzimidazole, these studies demonstrate the principle of ligand-based tuning in oxidation catalysis.

A study on a facially coordinating tris-benzimidazole ligand in nonheme iron enzyme models investigated aerobic oxidation. chemrxiv.org The iron complexes were found to catalyze the oxidation of lithium phenylglyoxylate, yielding diethyl 2-hydroxy-2-phenylmalonate as the major product, suggesting a radical-based oxidation mechanism. chemrxiv.org

Table 1: Examples of Metal-Catalyzed Oxidation Reactions with Benzimidazole-Type Ligands

| Catalyst/Ligand System | Substrate | Product(s) | Key Findings | Reference |

|---|---|---|---|---|

| Vanadium(IV, V) complexes with benzimidazole-derived ONN donor ligands | Methyl phenyl sulfide | Methyl phenyl sulfoxide, Methyl phenyl sulfone | Mimics the sulfideperoxidase activity of vanadate-dependent haloperoxidases. | researchgate.net |

| Vanadium(IV, V) complexes with benzimidazole-derived ONN donor ligands | Styrene | Styrene oxide, Benzaldehyde, Benzoic acid, 1-phenylethane-1,2-diol | Demonstrates catalytic activity in olefin oxidation. | researchgate.net |

| Ruthenium(II) with axial imidazole derivatives | Water | Oxygen | Axial ligands significantly influence the turnover frequency of water oxidation. | nih.gov |

| Iron complex with a tris-benzimidazole ligand | Lithium phenylglyoxylate | Diethyl 2-hydroxy-2-phenylmalonate | The reaction proceeds via a radical-based oxidation mechanism. | chemrxiv.org |

Benzimidazole-based systems have also found application in catalytic reduction reactions. A notable example is the use of a molecular cathode incorporating a copper-benzimidazole-based electrocatalyst for the direct electrochemical reduction of CO₂ to methanol (B129727). nih.gov In this system, the ligand framework is designed to position the copper center close to the benzimidazole units. This proximity facilitates the catalytic generation of reactive organohydrides near transient metal hydrides, which are key for the multi-hydride transfer process required for methanol formation. nih.gov

In another study, rhenium(I) complexes with 2-(2'-pyridyl)benzimidazole ligands were investigated as electrocatalysts for CO₂ reduction. researchgate.net These complexes demonstrated catalytic activity for the conversion of CO₂ to CO, with the catalytic current remaining stable over repeated cycles. researchgate.net The electronic properties of the benzimidazole-containing ligand play a crucial role in the catalytic performance.

The versatility of benzimidazole-based catalysts extends to various other organic transformations, including C-H functionalization and cross-coupling reactions. A significant example is the palladium-catalyzed decarbonylative C-H difluoromethylation of azoles, which includes benzimidazole derivatives. acs.orgacs.org In a study, 1-methylbenzimidazole (B167850) underwent C-H difluoromethylation at the C2-position, although the yield was modest under the optimized conditions for other azoles. mdpi.com This reaction proceeds via a proposed catalytic cycle involving oxidative addition, CO deinsertion, concerted metalation-deprotonation (CMD), and reductive elimination. acs.org

Furthermore, metal complexes of benzimidazole derivatives have been synthesized and characterized for their potential in various catalytic applications. For instance, a range of Cu(II), Zn(II), Ni(II), and Ag(I) complexes with bis-benzimidazole derivatives have been designed. nih.gov While the primary focus of this study was on their anticancer activity, the synthesis of these well-defined metal-ligand systems lays the groundwork for their exploration in catalysis.

Table 2: Examples of Other Metal-Catalyzed Transformations with Benzimidazole Derivatives

| Catalyst/Ligand System | Reaction Type | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| (XantPhos)Pd | Decarbonylative C–H Difluoromethylation | 1-methylbenzimidazole | 2-difluoromethyl-1-methylbenzimidazole | Demonstrates the feasibility of direct C-H functionalization of benzimidazoles. | acs.orgmdpi.com |

| ReCl(CO)₃(2-(2́-pyridyl)benzimidazole) | Electrocatalytic CO₂ Reduction | Carbon Dioxide (CO₂) | Carbon Monoxide (CO) | The complex is a stable electrocatalyst for CO₂ reduction. | researchgate.net |

| Copper-benzimidazole molecular cathode | Electrocatalytic CO₂ Reduction | Carbon Dioxide (CO₂) | Methanol | The system enables a multi-hydride transfer mechanism for methanol production. | nih.gov |

Mechanistic Elucidation of Catalytic Processes

Understanding the reaction mechanism is crucial for optimizing catalytic systems. For the palladium-catalyzed decarbonylative C-H difluoromethylation of azoles, a detailed catalytic cycle has been proposed. acs.org The cycle begins with the oxidative addition of a Pd(0) catalyst to the fluoroalkyl carboxylic acid derivative, followed by CO deinsertion to form a Pd(II) intermediate. This intermediate then activates the C-H bond of the benzimidazole substrate through a concerted metalation-deprotonation (CMD) step. The final step is the reductive elimination of the difluoromethylated product, which regenerates the Pd(0) catalyst. acs.org Organometallic studies have led to the isolation and characterization of a key Pd(II) intermediate, providing strong evidence for the proposed mechanism. acs.org The unique geometry of this intermediate, enforced by the XantPhos ligand, is thought to be critical for the catalytic activity. acs.org

In the case of the copper-benzimidazole catalyzed CO₂ reduction, DFT investigations have shed light on the mechanistic pathway. nih.gov The study suggests a formato pathway involving a multi-hydride transfer from both metal hydride and organohydride species. The benzimidazole units play a direct role in the catalytic cycle by facilitating the generation of these reactive hydride species. nih.gov

Catalyst Design Principles for Enhanced Performance and Selectivity

The design of more efficient and selective catalysts based on the 4-methylbenzimidazole framework relies on several key principles:

Electronic Tuning: The electronic properties of the benzimidazole ligand can be modulated by introducing electron-donating or electron-withdrawing groups. The methyl group at the 4-position of 4-methylbenzimidazole is an electron-donating group, which can increase the electron density on the coordinating nitrogen atoms. This can, in turn, affect the stability of the metal-ligand bond and the redox potential of the metal center, thereby influencing the catalytic activity. For instance, in oxidation catalysis, a more electron-rich ligand might stabilize higher oxidation states of the metal, while in reductive catalysis, it could facilitate reductive elimination steps.

Steric Effects: The size and position of substituents on the benzimidazole ring can introduce steric hindrance around the metal center. This can influence the substrate selectivity of the catalyst by controlling access to the active site. The 4-methyl group is relatively small and may not impart significant steric bulk, but larger substituents could be used to create more selective catalysts.

Proton-Coupled Electron Transfer: In reactions involving proton transfer, such as the reduction of CO₂, the ability of the benzimidazole ligand to participate in proton-coupled electron transfer (PCET) can be a key design element. The protonated state of this compound could be exploited in such catalytic cycles.

Emerging Research Avenues and Future Perspectives for 4 Methylbenzimidazole Hydrochloride Research

Development of Novel Synthetic Methodologies and Process Intensification

The synthesis of the benzimidazole (B57391) core is a central theme in organic chemistry, and the pursuit of more efficient and advanced methods is relentless. Traditional synthetic routes often require harsh conditions, long reaction times, and elaborate setups, which can be costly and generate significant waste. chemmethod.comresearchgate.net To address these limitations, research is pivoting towards innovative strategies and process intensification.

One significant advancement is the use of microwave-assisted organic synthesis (MAOS) . This technique dramatically reduces reaction times from hours to minutes and can increase product yields by 10-30% compared to conventional heating methods. researchgate.net For instance, the synthesis of 2-substituted benzimidazoles catalyzed by potassium periodate (B1199274) (KIO4) was shown to be significantly more efficient under microwave irradiation. researchgate.net

Another promising area is the development of microfluidic reactors or "Lab-on-a-Chip" technology . A novel optofluidic microreactor has been designed for the photoinduced synthesis of benzimidazoles, offering an energy-efficient platform with the capability for in-process monitoring to maximize yield in a reduced timeframe. researchgate.net This represents a significant step towards process intensification, allowing for continuous manufacturing and better control over reaction parameters.

The exploration of novel and more effective catalysts is also a key research focus. While various catalysts have been employed, recent studies highlight the use of:

Ammonium (B1175870) salts: These are inexpensive and have been shown to decrease reaction times and produce very good yields under mild conditions. nih.gov

Iodine: Used as an environmentally benign catalyst in solvents like dimethylformamide (DMF) for the reaction between amines and o-phenylenediamine (B120857). ijpsr.com

Ceric ammonium nitrate (B79036) (CAN) and aqueous boric acid: These have been used to create novel routes for benzimidazole synthesis with good yields and low catalyst loading. chemmethod.com

Electrochemical synthesis: This method offers a green and effective strategy for intramolecular C(sp3)–H amination to form the benzimidazole ring, avoiding the need for external oxidants. acs.org

These methodologies collectively aim to make the synthesis of compounds like 4-Methylbenzimidazole Hydrochloride faster, more efficient, and more suitable for large-scale production.

Application of Advanced Analytical and Imaging Techniques for Real-time Monitoring

To complement the development of novel synthetic methods, advanced analytical techniques are being applied for real-time monitoring and control of the reaction process. This is crucial for optimizing reaction conditions, ensuring product quality, and maximizing yield.

The aforementioned optofluidic Lab-on-a-Chip technology is a prime example, as it incorporates a "microlens-coupled microchannel" with optical fibers for online reaction progress monitoring. researchgate.net This allows chemists to observe the synthesis of benzimidazole derivatives as it happens, providing immediate feedback and control.

While traditional methods like Thin-Layer Chromatography (TLC) are still used to monitor reaction progress, the field is moving towards more sophisticated spectroscopic and sensing technologies. nih.gov For instance, Terahertz time-domain spectroscopy (THz-TDS) is emerging as a powerful tool for detecting chemical substances. nih.gov Although its application is currently focused on detection rather than in-process synthesis monitoring, its high sensitivity to molecular vibrations suggests potential for future integration into reaction monitoring systems. nih.gov

Furthermore, the development of benzimidazole-based fluorescent probes points to the potential for creating systems where the reaction product itself can be used for monitoring, possibly through changes in fluorescence upon formation. Research into real-time imaging and biomarker identification, while currently explored in different contexts, provides a roadmap for how these techniques could be adapted to oversee the synthesis of complex molecules like this compound. researchgate.net

Exploration of New Chemical Functions and Reactivity Profiles

Research is actively expanding the chemical utility of the benzimidazole scaffold by exploring novel reactions and functionalizations. The benzimidazole ring is known for its high stability, resisting cleavage by strong acids, alkalis, and reduction except under extreme conditions. nih.gov This robustness allows for a wide range of chemical modifications to be performed on the core structure.

A notable area of emerging research is the direct functionalization of C-H bonds , which is an atom-economical way to introduce new substituents. A recently developed method involves the palladium-catalyzed decarbonylative C–H difluoromethylation of azoles, including 1-methylbenzimidazole (B167850). acs.org This reaction selectively introduces a CF2H group at the C(2)-position, a functional group of high interest in medicinal chemistry.

The reactivity of the benzimidazole core can also be leveraged to create more complex heterocyclic systems. For example, the reaction of enaminone intermediates (derived from o-phenylenediamine) with different electrophiles can lead to either benzimidazoles or other structures like benzimidazolones and benzodiazepines, showcasing the versatile reactivity of the precursor materials. researchgate.net This highlights how controlling reaction pathways can unlock access to a diverse range of chemical entities from a common starting point.

These explorations into new reactions are crucial for creating derivatives of 4-Methylbenzimidazole with unique properties and for expanding the toolkit available to synthetic chemists.

Sustainable and Environmentally Conscious Synthesis Strategies

The principles of "green chemistry" are becoming increasingly integral to the synthesis of benzimidazole derivatives, aiming to reduce or eliminate the use and generation of hazardous substances. chemmethod.comresearchgate.net This paradigm shift is driven by both environmental concerns and the economic benefits of more efficient processes.

Key strategies for the sustainable synthesis of benzimidazoles include:

The use of water as a solvent: Water is a safe, non-toxic, and inexpensive solvent. Methods have been developed to synthesize 2-substituted benzimidazoles in water at either low or elevated temperatures, depending on the reactivity of the starting materials. ijpdd.org

Solvent-free reactions: Conducting reactions without a solvent, often assisted by microwave irradiation or grinding, minimizes waste and simplifies product purification. researchgate.netnih.govnih.gov

Use of recyclable catalysts: Catalysts like Erbium triflate (Er(OTf)3) and zeolites have been used for benzimidazole synthesis. ijpdd.org These catalysts can often be recovered and reused, reducing cost and waste.

Energy efficiency: Employing methods like microwave heating or conducting reactions at ambient temperature significantly reduces energy consumption compared to conventional methods that require prolonged heating. researchgate.netchemmethod.com

Atom economy: Designing reactions, such as the electrochemical synthesis mentioned earlier, where the maximum number of atoms from the reactants are incorporated into the final product. acs.org

These green approaches are not just theoretical concepts but are being actively implemented to provide practical, efficient, and environmentally responsible routes to compounds like this compound. ijpdd.orgmdpi.com

Integration into Advanced Materials Science and Engineering (e.g., functional polymers, sensors)

The unique structural and electronic properties of the benzimidazole ring make it an attractive building block for advanced materials. Research is increasingly focused on integrating benzimidazole derivatives, including those related to 4-Methylbenzimidazole, into functional materials for a variety of applications.

A significant area of development is in the field of chemical sensors .

Covalent Organic Frameworks (COFs): A COF created from a benzimidazole-containing building block and 1,3,6,8-tetrakis(4-formylphenyl)pyrene (TFPy) has been used to coat a quartz crystal microbalance (QCM) sensor. This device showed high sensitivity for detecting a mustard gas simulant, demonstrating the potential of benzimidazole-based COFs in detecting hazardous chemicals. researchgate.net

Metamaterial Sensors: In another innovative approach, a metamaterial sensor combined with machine learning was developed for the highly sensitive detection of the benzimidazole fungicide, carbendazim. nih.gov

Fluorescent Sensors: Benzimidazole derivatives are widely used as receptor units in fluorescent sensors. For example, a sensor has been developed for the detection of copper ions (Cu2+), which demonstrates the ability of the benzimidazole moiety to chelate with metal ions and produce a measurable optical response. researchgate.net

Beyond sensors, benzimidazole derivatives are being explored for use in other advanced materials. They are listed as building blocks for Metal-Organic Framework (MOF) ligands and materials for OLEDs (Organic Light-Emitting Diodes) , indicating their utility in coordination chemistry and electronic materials. bldpharm.com The ability to tune the electronic properties of the benzimidazole ring through substitution makes it a versatile component for creating materials with specific optical and electronic functions.

Q & A

Q. Table 1. Comparison of Catalytic Efficiency () for Natural vs. Non-Natural Base Pairs

| Base Pair | Polymerase | (µM⁻¹s⁻¹) | Reference |

|---|---|---|---|

| Adenine-Thymine (natural) | T7 DNA Polymerase | 1.2 × 10³ | |

| 4-Methylbenzimidazole-2,4-difluorotoluene | T7 DNA Polymerase | 6.0 × 10⁰ |

Q. Table 2. Troubleshooting Primer Extension Challenges

| Issue | Solution | Reference |

|---|---|---|

| Stalled polymerization | Use mutant polymerases or elevated Mg²⁺ | |

| Low product yield | Increase template concentration |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.